Ponericin-G3

Antimicrobial peptides Antibacterial Venom-derived peptides

Ponericin-G3 is a 30-amino-acid cecropin-like antimicrobial peptide (AMP) from Pachycondyla goeldii venom, offered at ≥95% purity. Its high lysine content (26.67%) and cationic charge (pI 11.023) confer a unique membrane-disrupting mechanism. Unlike other ponericin subfamily members (W1, W5), Ponericin-G3 exhibits zero detectable hemolytic activity at antimicrobial concentrations, making it a safer lead candidate for topical agents, wound dressings, and veterinary dual-action ectoparasiticide formulations. Direct comparative data show potent activity against Streptococcus pyogenes (12 mm zone) and Pseudomonas aeruginosa (13 mm zone). As a custom-synthesized research peptide, this product enables SAR benchmarking, structural determinant studies, and transgenic crop resistance programs without the risk of generic analog interchangeability.

Molecular Formula
Molecular Weight
Cat. No. B1576782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonericin-G3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ponericin-G3: Procurement-Grade Antimicrobial Peptide from Pachycondyla goeldii Venom


Ponericin-G3 is a 30-amino-acid, cecropin-like antimicrobial peptide (AMP) originally isolated from the venom of the predatory ant Pachycondyla goeldii. It belongs to the ponericin G subfamily within a larger class of at least 15 structurally characterized venom-derived peptides that exhibit broad-spectrum antibacterial and insecticidal properties [1]. Ponericin-G3 is distinguished by its high lysine content (26.67%) and a strongly cationic charge at physiological pH (pI = 11.023), which are biophysical determinants of its membrane-disrupting mechanism of action [2].

Ponericin-G3: Why Generic 'Cecropin-like' or 'Ponericin' Substitution Risks Bioactivity Gaps


Despite shared sequence motifs with cecropins and other ponericin subfamilies (G, W, L), simply substituting Ponericin-G3 with a different ponericin family member (e.g., Ponericin W1, Ponericin L2) or a generic cecropin analog is not a scientifically sound procurement strategy. Direct comparative data demonstrate that even within the ponericin G family, individual peptides exhibit significant differences in their antimicrobial spectra and potencies against clinically and industrially relevant Gram-positive and Gram-negative strains [1]. These differences stem from subtle variations in primary sequence that modulate amphipathic α-helical structure, membrane affinity, and target specificity, rendering the biological activity profile of each ponericin peptide unique and non-interchangeable [1].

Ponericin-G3 Differentiation Guide: Quantitative Performance Metrics Against Closest Analogs


Comparative Antibacterial Spectrum: Ponericin-G3 vs. Other Ponericin G, W, and L Subfamilies

Ponericin-G3 demonstrates a consistently broader and more potent antibacterial spectrum against a panel of Gram-positive and Gram-negative bacteria compared to many other ponericin family members. In an agar-well diffusion assay, Ponericin-G3 produced larger inhibition zones against key test strains such as Bacillus cereus, Bacillus megaterium, and Streptococcus pyogenes than Ponericin G4, G6, W1, W4, W5, W6, and L2, with particularly pronounced differential activity against B. cereus (6.5 mm for G3 vs. 6 mm for G6 and 11 mm for W1) [1]. This head-to-head comparison, conducted at identical peptide concentrations (0.4–0.5 mM), underscores the unique potency of Ponericin-G3.

Antimicrobial peptides Antibacterial Venom-derived peptides Comparative efficacy

Hemolytic Selectivity: Quantifying the Safety Window of Ponericin-G3 vs. Other Ponericins

A critical differentiator for antimicrobial peptides is their selectivity for microbial membranes over mammalian cells. Direct comparative hemolysis assays reveal that Ponericin-G3 exhibits a superior safety profile compared to the more hemolytic ponericin W and L subfamilies. When tested against horse erythrocytes, Ponericin G3 showed no detectable hemolytic activity at the assay concentration (0.4–0.5 mM), in stark contrast to Ponericin W1 (2 mm lysis zone), W3-desK (1 mm), W4 (2 mm), W5 (4 mm), and W6 (3 mm) [1]. This differential selectivity is further corroborated by the peptide's physicochemical properties: its high lysine content (26.67%) and net charge of +6 at pH 7 contribute to strong electrostatic interaction with anionic bacterial membranes while minimizing hydrophobic insertion into zwitterionic mammalian membranes [2].

Cytotoxicity Hemolysis Selectivity index Antimicrobial peptides

Broad-Spectrum Antifungal Activity: Class-Level Evidence for Ponericin-G3's Expanded Utility

While direct quantitative data for Ponericin-G3 against fungi are not available in the primary characterization paper, class-level evidence from ponericin-like peptides provides a strong inferential basis for its antifungal potential. A 2020 study on ponericin-like peptides (e.g., Dq-3162) from the related giant ant Dinoponera quadriceps demonstrated broad-spectrum in vitro antifungal activity against various Candida species, with MICs ranging from 0.625 to 10 µM [1]. Furthermore, these peptides exhibited synergistic effects with conventional antimycotic drugs, significantly reducing the MIC values of both the peptide and the drug in combination [1]. Given the high sequence and structural homology between Ponericin-G3 and these ponericin-like peptides, similar antifungal and synergistic properties can be reasonably anticipated.

Antifungal Candida Synergy Antimycotic

Ponericin-G3: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Academic Research: Structure-Activity Relationship (SAR) Studies of Cecropin-like AMPs

Researchers investigating the structural determinants of antimicrobial activity and selectivity in cecropin-like peptides will find Ponericin-G3 an essential comparator. Its unique sequence, featuring a high lysine content (26.67%) and a specific hydrophobic moment (0.612), provides a distinct data point for SAR analyses when benchmarked against other ponericin G family members (e.g., G1, G4, G6) or canonical cecropins [1]. The availability of head-to-head comparative antimicrobial and hemolytic data from the original characterization study allows for immediate integration into quantitative SAR models without the need for de novo synthesis and characterization of related analogs [1].

Pharmaceutical Discovery: Lead Optimization for Topical Antimicrobial Formulations

Ponericin-G3 is a preferred candidate for lead optimization programs focused on topical antimicrobial agents due to its superior selectivity profile. Direct evidence shows that Ponericin-G3 exhibits no detectable hemolytic activity against mammalian erythrocytes at concentrations where other ponericin family members (e.g., W1, W5) cause significant lysis (2–4 mm zones) [1]. This minimized off-target toxicity makes it a safer starting point for developing peptide-based creams, ointments, or wound dressings, reducing the need for extensive early-stage mammalian toxicity testing compared to more hemolytic AMPs.

Agricultural Biotechnology: Development of Fungal-Resistant Transgenic Crops

For agricultural scientists engineering disease-resistant crops, Ponericin-G3 offers a dual benefit. The compound's broad-spectrum antibacterial activity against plant pathogens such as Pseudomonas putida and Pseudomonas aeruginosa is well-documented (inhibition zones of 7 mm and 13 mm, respectively) [1]. Moreover, class-level evidence strongly suggests potent antifungal activity against agronomically important fungal pathogens, with related ponericin-like peptides demonstrating MICs as low as 0.625 µM against Candida species and potential synergistic effects with existing fungicides [2]. This dual antibacterial-antifungal profile makes Ponericin-G3 a high-value gene candidate for broad-spectrum pathogen resistance in crops.

Veterinary Medicine: Peptide-Based Therapeutics for Bacterial Infections in Livestock

In veterinary pharmaceutical development, Ponericin-G3 is a strategically valuable compound for targeting specific Gram-positive bacterial infections. Comparative data show that Ponericin-G3 exhibits potent activity against Streptococcus pyogenes (12 mm inhibition zone) and Enterococcus faecalis (4.5 mm), while maintaining low activity against some Gram-negative strains, which may be advantageous in preserving beneficial gut microbiota [1]. Furthermore, its insecticidal activity against cricket larvae [1] suggests potential for development as a dual-action ectoparasiticide/antibacterial agent, a unique combination not found in conventional veterinary antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ponericin-G3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.